
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of quinazolinone derivatives, known for their broad spectrum of biological activities. This specific compound has been synthesized and studied for its potential applications in various fields, excluding drug use, dosage, and side effects as per the requirements.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions, starting from basic aromatic compounds or acids, proceeding through cyclization, and often requiring specific conditions for the addition of various functional groups. While the specific synthesis pathway for the compound was not detailed in the available literature, similar compounds have been synthesized using methods such as the condensation of anthranilic acid derivatives, cyclization, and subsequent modifications to add specific substituents (Saravanan, Alagarsamy, & Prakash, 2015).
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with a structure similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide have been investigated for their potent antibacterial activities. For example, fluorinated quinolones and quinazolines have shown significant antibacterial potency against a range of Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating bacterial infections (Kuramoto et al., 2003).
Anticancer Agents
Research into quinazolinone derivatives has revealed promising anticancer activities. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of inhibitory activities (Fang et al., 2016). This suggests the potential of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide in cancer research.
Interaction Studies with Biological Molecules
The interactions between fluorinated dihydroquinazoline derivatives and human serum albumin (HSA) have been studied, providing insights into how these compounds may interact with biological molecules. The studies revealed that these compounds can bind to HSA, inducing conformational and secondary structure changes through a static quenching mechanism, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug molecules (Wang et al., 2016).
Novel Synthetic Approaches
Research into the synthesis of related compounds provides valuable insights into novel synthetic methods that can be applied to the development of new drugs. For instance, the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones via a photoreaction of 5-fluoro-1,3-dimethyluracil with 1-methoxynaphthalenes demonstrates innovative approaches to creating complex molecules with potential biological activity (Seki et al., 2008).
Fluorescence and Imaging Studies
Compounds structurally similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide have been explored for their applications in fluorescence and imaging. For instance, europium(III) complexes have been designed as fluorescent pH probes, which can be utilized in monitoring pH changes in biological systems, demonstrating the potential for such compounds in imaging and diagnostic applications (Zhang et al., 2011).
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRJMVSFDGVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

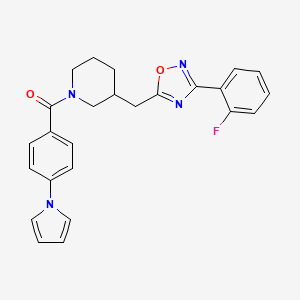
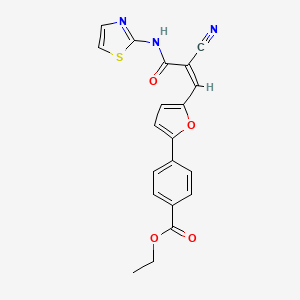
![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
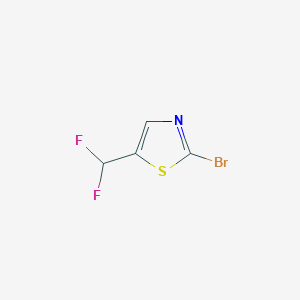
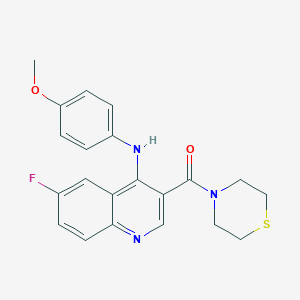

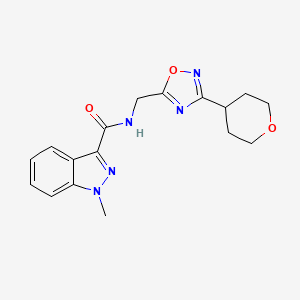
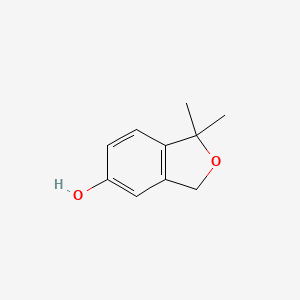
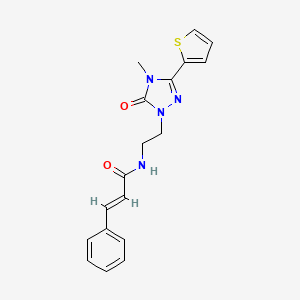
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
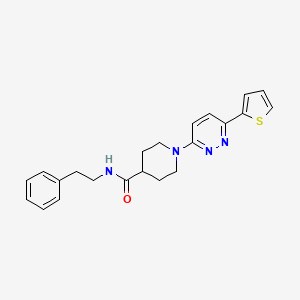
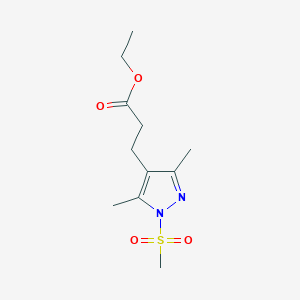
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)